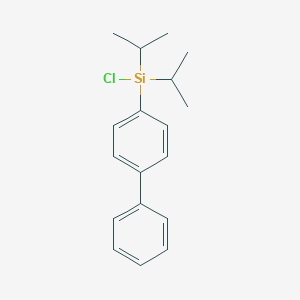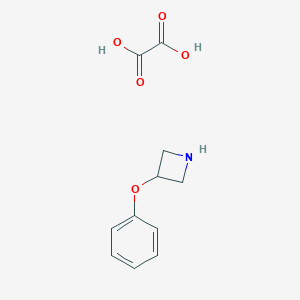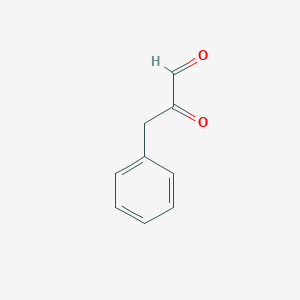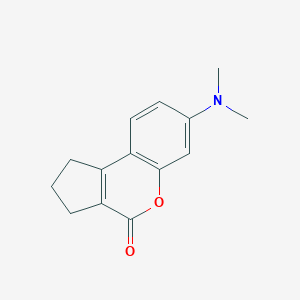
クマリン138
概要
説明
Cyclopentacbenzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The structure of Cyclopentacbenzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- includes a fused ring system with a benzopyran core and a cyclopentane ring, making it a unique and interesting molecule for various scientific studies.
科学的研究の応用
Cyclopentacbenzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and the development of new materials.
Medicine: Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer activities.
Industry: The compound’s unique properties make it useful in the development of new industrial materials and processes.
作用機序
Target of Action
Coumarin 138, like other coumarin-based compounds, is primarily targeted towards cancer cells . The compound’s primary targets are the cancer cells’ DNA and proteins, which play a crucial role in cell proliferation and survival .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. It binds to the DNA and proteins of the cancer cells, disrupting their normal function and leading to cell death . This interaction results in changes in the cancer cells, including the inhibition of cell proliferation and the induction of apoptosis .
Biochemical Pathways
Coumarin 138 affects several biochemical pathways. It originates from the phenylpropanoid pathway, which is involved in the defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and probably hormonal regulation . The compound also interferes with the DNA replication and protein synthesis pathways in cancer cells, leading to cell death .
Pharmacokinetics
The pharmacokinetics of Coumarin 138 involves its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the body and distributed to the target sites, where it exerts its therapeutic effects . It is then metabolized by enzymes in the liver and excreted from the body .
Result of Action
The result of Coumarin 138’s action is the death of cancer cells. By binding to the DNA and proteins of these cells, the compound disrupts their normal function, inhibits cell proliferation, and induces apoptosis . This leads to a decrease in the number of cancer cells and a slowdown in the progression of the disease .
Action Environment
The action of Coumarin 138 is influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the pH and polarity of its environment . Moreover, the presence of other substances, such as metal ions, can also influence the compound’s action .
生化学分析
Biochemical Properties
The biochemical properties of 7-(Dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one are largely influenced by its structural features. The presence of the dimethylamino group and the cyclopenta[c]chromen-4(1H)-one moiety can potentially interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its structural similarity to other coumarin derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentacbenzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- can be achieved through several synthetic routes. One common method involves the oxidative phenol-enamine formal [3 + 2] cycloaddition. This reaction is catalyzed by hemin and t-butyl hydroperoxide (t-BuOOH), enabling the environmentally benign synthesis of the compound under sustainable reaction conditions with excellent atom- and step-economy .
Industrial Production Methods
While specific industrial production methods for Cyclopentacbenzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- are not widely documented, the principles of green chemistry and sustainable synthesis are often applied. This includes the use of catalytic systems and environmentally friendly reagents to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
Cyclopentacbenzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as t-BuOOH.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hemin and t-BuOOH are commonly used for oxidative cycloaddition reactions.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various nucleophiles, such as amines or halides, can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
類似化合物との比較
Cyclopentacbenzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- can be compared with other similar compounds, such as:
Cyclopenta[b]benzofurans: These compounds share a similar fused ring structure and are synthesized via oxidative phenol-enamine cycloaddition.
Cyclopenta[cd]phenalenes: These compounds contain a similar cyclopenta ring but differ in their additional fused rings and functional groups.
The uniqueness of Cyclopentacbenzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
7-(dimethylamino)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-15(2)9-6-7-11-10-4-3-5-12(10)14(16)17-13(11)8-9/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUSGHALMCFISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069621 | |
| Record name | Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62669-74-3 | |
| Record name | 7-Dimethylaminocyclopenta[c]coumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62669-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Dimethylaminocyclopenta(C)coumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062669743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 138 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-DIMETHYLAMINOCYCLOPENTA(C)COUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFA9H1AI52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of pressure on the energy transfer between Coumarin 138 and Rhodamine B in a solid polymeric matrix?
A: Research indicates that increasing pressure enhances the efficiency of energy transfer from Coumarin 138 to Rhodamine B when both dyes are dissolved in poly(acrylic acid) []. This effect is attributed to a decrease in the average distance between donor and acceptor molecules within the matrix under high pressure conditions.
Q2: Can computational chemistry techniques be used to study the interactions of Coumarin 138 with protic solvents like methanol?
A: Yes, time-dependent density functional theory (TD-DFT) studies have been employed to investigate the hydrogen-bonding dynamics of photoexcited Coumarin 138 in methanol solution []. These studies provide valuable insights into the excited-state behavior of the molecule and its interactions with surrounding solvent molecules.
Q3: Are there any analytical techniques available to identify and quantify Coumarin 138 in complex mixtures?
A: Gas chromatography-mass spectrometry (GC-MS) has been successfully used to identify Coumarin 138 within a complex mixture of phytochemical constituents extracted from the stem bark of Zanthoxylum zanthoxyloides []. This technique allows for the separation and identification of individual compounds based on their mass-to-charge ratios, providing a valuable tool for characterizing complex samples.
Q4: What is the significance of studying the amplified spontaneous emission (ASE) spectra of Coumarin 138 superexciplexes?
A: Research on the ASE spectra of Coumarin 138 superexciplexes provides insights into the photophysical properties and excited-state dynamics of the molecule []. This information is crucial for understanding the behavior of Coumarin 138 in laser applications and other areas where its fluorescence properties are exploited.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


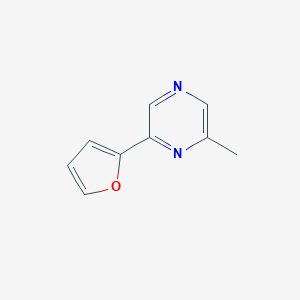
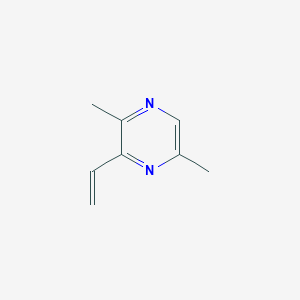
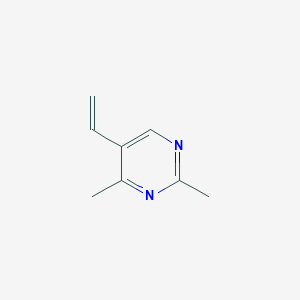
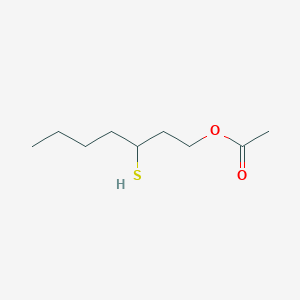

![(1R,11R)-6-Hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one](/img/structure/B149218.png)

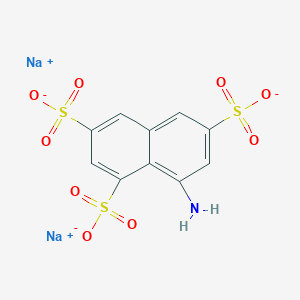
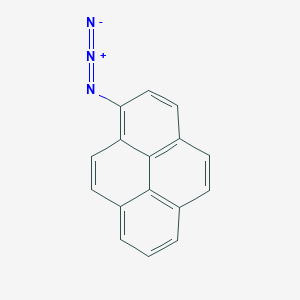
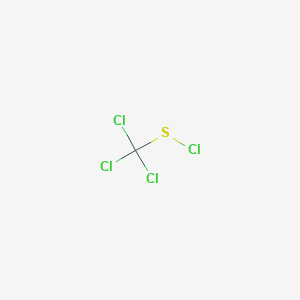
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B149233.png)
